molecular formula C11H16BrN3 B13160570 5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine

5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine

Cat. No.: B13160570
M. Wt: 270.17 g/mol
InChI Key: HHNVSXZTICXFQI-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine is a chemical compound with the molecular formula C8H10BrN3 It is a pyrimidine derivative that features a bromine atom at the 5-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like 1-methylpyrrolidin-2-one at elevated temperatures (around 80°C) under a nitrogen atmosphere. After the reaction is complete, the mixture is cooled, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrrolidinyl group can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the pyrrolidinyl group.

Scientific Research Applications

5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The pyrrolidinyl group may enhance its binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 5-Bromo-2-(dimethylamino)pyrimidine
  • 5-Bromo-2-(piperidin-1-yl)pyrimidine

Uniqueness

5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine is unique due to the presence of both a bromine atom and a pyrrolidinyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

5-bromo-2-(2-pyrrolidin-1-ylpropan-2-yl)pyrimidine

InChI

InChI=1S/C11H16BrN3/c1-11(2,15-5-3-4-6-15)10-13-7-9(12)8-14-10/h7-8H,3-6H2,1-2H3

InChI Key

HHNVSXZTICXFQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)N2CCCC2

Origin of Product

United States

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